molecular formula C46H90N4O3 B13766707 (2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid CAS No. 72050-94-3

(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid

Cat. No.: B13766707
CAS No.: 72050-94-3
M. Wt: 747.2 g/mol
InChI Key: ZAUXBVWOUAHDNE-DNQOEQQESA-N
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Description

(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes long hydrocarbon chains and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include the following steps:

    Formation of the Octadec-9-enylamine: This step involves the reaction of octadec-9-ene with an amine to form octadec-9-enylamine.

    Coupling with Propylamine: The octadec-9-enylamine is then reacted with propylamine under specific conditions to form the intermediate compound.

    Formation of the Final Product: The intermediate compound is further reacted with a suitable reagent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid is unique due to its specific combination of functional groups and long hydrocarbon chains, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

72050-94-3

Molecular Formula

C46H90N4O3

Molecular Weight

747.2 g/mol

IUPAC Name

(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid

InChI

InChI=1S/C46H90N4O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-47-39-35-41-49-44(46(52)53)43-45(51)50-42-36-40-48-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44,47-49H,3-16,21-43H2,1-2H3,(H,50,51)(H,52,53)/b19-17-,20-18-/t44-/m0/s1

InChI Key

ZAUXBVWOUAHDNE-DNQOEQQESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNCCCN[C@@H](CC(=O)NCCCNCCCCCCCC/C=C\CCCCCCCC)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCNC(CC(=O)NCCCNCCCCCCCCC=CCCCCCCCC)C(=O)O

Origin of Product

United States

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